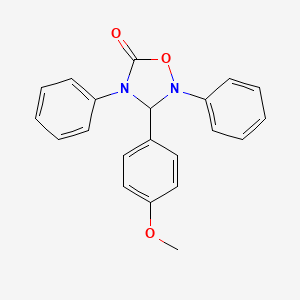
3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that belongs to the class of oxadiazolidinones This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazolidin-5-one ring substituted with a 4-methoxyphenyl group and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzohydrazide with benzil in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired oxadiazolidinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its cytotoxic activity against cancer cell lines, particularly breast cancer.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets and pathways. In the context of its cytotoxic activity, the compound is believed to inhibit the function of certain enzymes or proteins essential for cell proliferation. For example, it may interfere with the activity of topoisomerases, leading to DNA damage and cell death . Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazole: Similar structure but lacks the oxadiazolidinone ring.
4-(3-(4-Methoxyphenyl)acryloyl)phenoxybutyl 2-hydroxybenzoate: A hybrid compound with a different core structure but similar functional groups.
1-(4-Methoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione: Another compound with a 4-methoxyphenyl group but different overall structure.
Uniqueness
3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one stands out due to its unique oxadiazolidinone ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H18N2O3 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C21H18N2O3/c1-25-19-14-12-16(13-15-19)20-22(17-8-4-2-5-9-17)21(24)26-23(20)18-10-6-3-7-11-18/h2-15,20H,1H3 |
Clave InChI |
AABFRIRJIYNFDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2N(C(=O)ON2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















